N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3,3-diphenylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3,3-diphenylpropanamide is a synthetic organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound features a complex structure with an imidazo[1,2-b]pyridazine core, which is known for its presence in various pharmacologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3,3-diphenylpropanamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the imidazo[1,2-b]pyridazine core, followed by the introduction of the methoxy group at the 6-position. The phenyl group is then attached to the 3-position of the imidazo[1,2-b]pyridazine ring. The final step involves the formation of the propanamide moiety by reacting the intermediate with 3,3-diphenylpropanoic acid under appropriate conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of high-throughput synthesis techniques and advanced purification methods such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3,3-diphenylpropanamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The imidazo[1,2-b]pyridazine ring can be reduced under specific conditions.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield a hydroxyl derivative, while reduction of the imidazo[1,2-b]pyridazine ring may produce a partially or fully reduced compound.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3,3-diphenylpropanamide involves its interaction with specific molecular targets. It has been shown to inhibit certain kinases, which are enzymes that play a crucial role in cell signaling pathways. By inhibiting these kinases, the compound can interfere with the proliferation and survival of cancer cells . The exact molecular targets and pathways involved may include the inhibition of c-Met and Pim-1 kinases, which are implicated in cancer progression .
Comparison with Similar Compounds
N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3,3-diphenylpropanamide can be compared with other imidazo[1,2-b]pyridazine derivatives:
N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-phenoxyacetamide: Similar structure but with a phenoxyacetamide moiety instead of a propanamide.
N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3-(trifluoromethyl)benzamide: Contains a trifluoromethyl group, which may alter its biological activity.
These compounds share the imidazo[1,2-b]pyridazine core but differ in their substituents, which can significantly impact their chemical and biological properties.
Properties
IUPAC Name |
N-[3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]-3,3-diphenylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24N4O2/c1-34-28-16-15-26-30-25(19-32(26)31-28)22-13-8-14-23(17-22)29-27(33)18-24(20-9-4-2-5-10-20)21-11-6-3-7-12-21/h2-17,19,24H,18H2,1H3,(H,29,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJYCYXFQEYTSIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN2C=C(N=C2C=C1)C3=CC(=CC=C3)NC(=O)CC(C4=CC=CC=C4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.